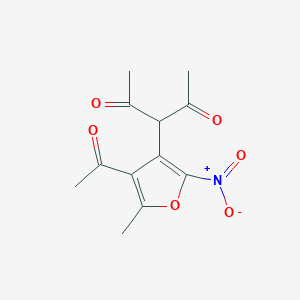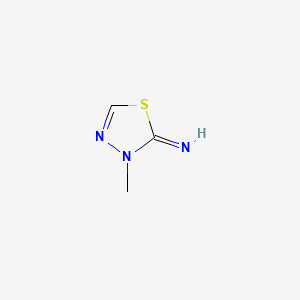
1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- can be synthesized through the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction involves the formation of an intermediate, which undergoes cyclization to yield the desired thiadiazole derivative. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming more prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include substituted thiadiazoles, thiazolidines, and various functionalized derivatives that exhibit enhanced biological activities .
Applications De Recherche Scientifique
1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- can be compared with other similar compounds in the 1,3,4-thiadiazole family:
Similar Compounds: Examples include 1,3,4-thiadiazole-2-thiol, 1,3,4-thiadiazole-5-carboxylic acid, and 1,3,4-thiadiazole-2-amine.
Uniqueness: The presence of the imine group and the methyl substitution at the 3-position confer unique chemical and biological properties to 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-.
Propriétés
Numéro CAS |
56406-86-1 |
|---|---|
Formule moléculaire |
C3H5N3S |
Poids moléculaire |
115.16 g/mol |
Nom IUPAC |
3-methyl-1,3,4-thiadiazol-2-imine |
InChI |
InChI=1S/C3H5N3S/c1-6-3(4)7-2-5-6/h2,4H,1H3 |
Clé InChI |
XZMGUYZTRHZNNK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=N)SC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


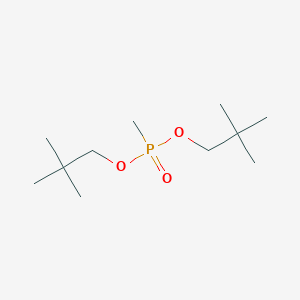
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
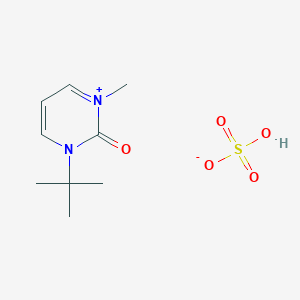
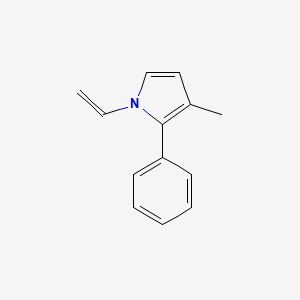
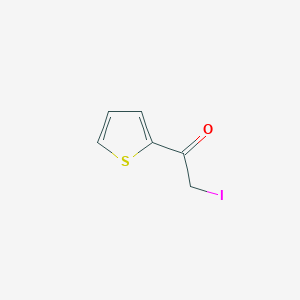
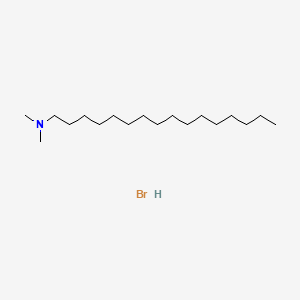

![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14629907.png)
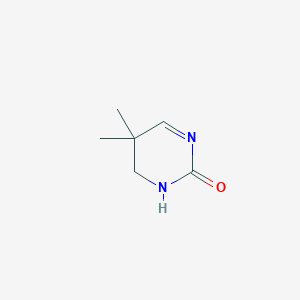

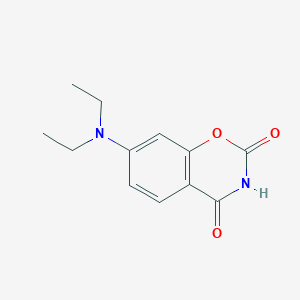
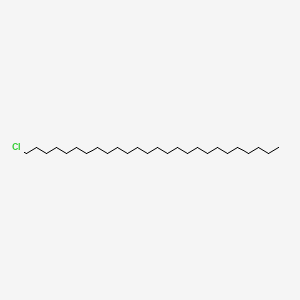
![[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14629924.png)
